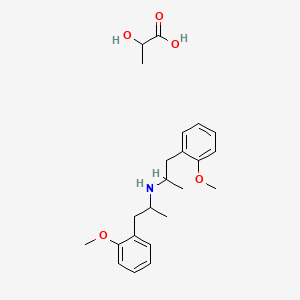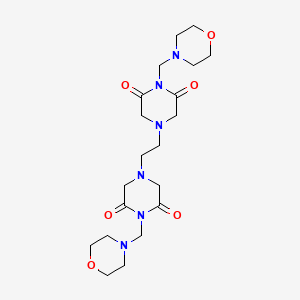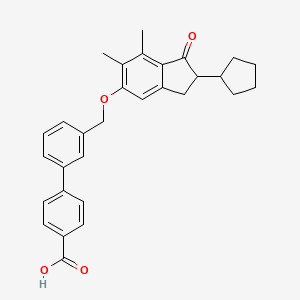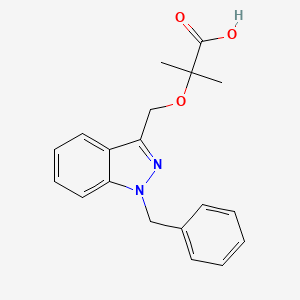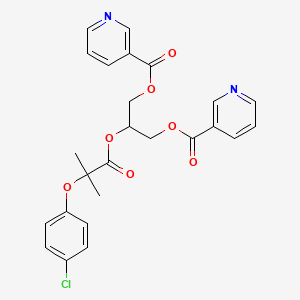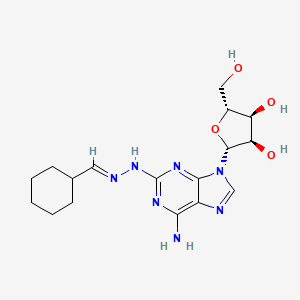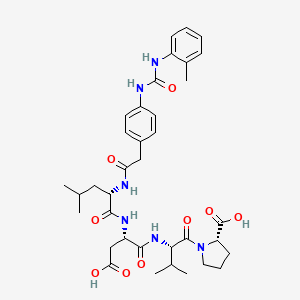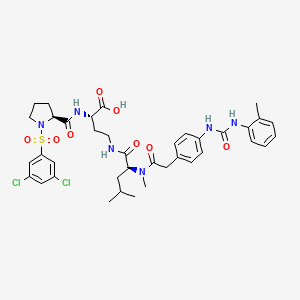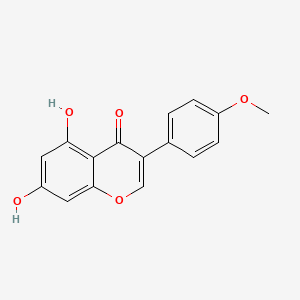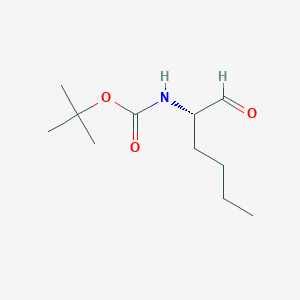
(1-Formyl-pentyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Highly potent, cell-permeable inhibitor of cathepsin K (IC50 = 51 nM). Cell permeable and orally active.
BML-244 is a potent cathespin K inhibitor.
Applications De Recherche Scientifique
Synthetic Applications
(1-Formyl-pentyl)-carbamic acid tert-butyl ester is primarily used in synthetic applications. It's employed in the preparation of various organic compounds. For instance, it's involved in synthetic and crystallographic studies, where compounds like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester are prepared and analyzed using techniques like X-ray diffraction. This compound has been found to crystallize in a non-planar conformation, exhibiting strong intermolecular hydrogen bonding and weak C–H···π interactions (Kant, Singh, & Agarwal, 2015).
Deprotection in Organic Synthesis
The tert-butyl ester group, including in compounds similar to (1-Formyl-pentyl)-carbamic acid tert-butyl ester, is used in the deprotection step in organic synthesis. For example, aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates and esters, under mild and environmentally benign conditions. This process preserves the stereochemical integrity of the substrates, which is crucial in complex organic syntheses (Li et al., 2006).
Asymmetric Synthesis
Tert-butyl esters, like the one , are also employed in the asymmetric synthesis of complex organic molecules. For example, in the development of multigram asymmetric synthesis of certain chiral tetraazamacrocycles, tert-butyl esters are used as key intermediates. These compounds are significant in the manufacture of magnetic resonance imaging (MRI) candidates, demonstrating their relevance in medical imaging technology (Levy et al., 2009).
Photolysis Studies
Research has been conducted on the photolysis of N-aryl-carbamic acid alkyl esters, which are structurally related to (1-Formyl-pentyl)-carbamic acid tert-butyl ester. These studies provide insights into the behavior of these compounds under light exposure, producing primary products like amino-benzoic acid esters and aromatic amines. This research is significant in understanding the stability and reactivity of these compounds under different conditions (Schultze, 1973).
Propriétés
IUPAC Name |
tert-butyl N-(1-oxohexan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGXPJNZKYOQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formyl-pentyl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

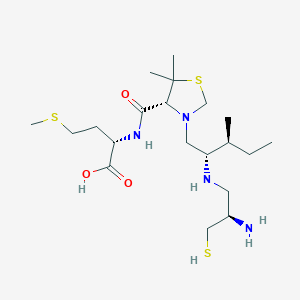
![(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B1667074.png)
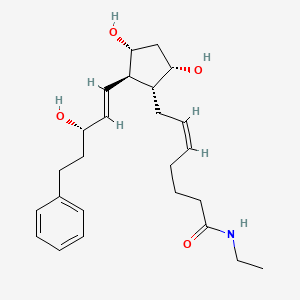
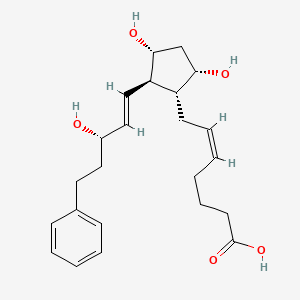
![Propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B1667077.png)
